Propyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

Description

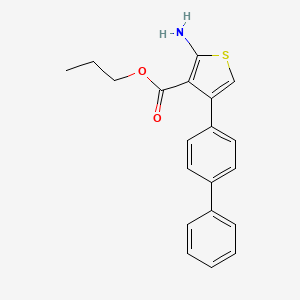

Propyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 2-amino substitution, a 3-carboxylate propyl ester, and a 4-(1,1'-biphenyl-4-yl) substituent on the thiophene core. This compound is structurally related to derivatives used in biochemical research, such as kinase inhibitors or receptor modulators, though its specific applications remain understudied .

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLWRKKPMMMJAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate typically involves the reaction of 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylic acid with propanol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using a dehydrating agent to facilitate esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The biphenyl moiety is introduced via Suzuki-Miyaura coupling, a widely used method for constructing biaryl systems . For example:

-

Reagents : Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).

-

Conditions : Reflux in a solvent mixture (e.g., THF/H₂O).

Thiophene Ring Formation

The thiophene core is constructed via Gewald reaction or modified cyclization approaches:

-

Gewald Reaction : Condensation of ketones with cyanoacetates and sulfur, followed by aminolysis .

-

Example : Cyclohexanone reacts with thiourea and iodine to form 2-aminothiophene derivatives .

Esterification

The propyl ester is introduced via esterification of the corresponding carboxylic acid with propanol under acidic or coupling conditions:

Functionalization of the Thiophene Core

The amino and ester groups on the thiophene ring enable further derivatization:

Amino Group Reactivity

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Schiff Base Formation : Condensation with aldehydes (e.g., indole-3-carboxaldehyde) yields imine derivatives .

Ester Hydrolysis

The propyl ester undergoes hydrolysis to the carboxylic acid under basic or acidic conditions:

Palladium-Catalyzed Coupling

The biphenyl-thiophene scaffold participates in further cross-coupling reactions:

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings:

Reaction Optimization and Challenges

Key challenges in modifying this compound include steric hindrance from the biphenyl group and the sensitivity of the amino group to oxidation.

Steric Effects

-

Bulky substituents on the biphenyl moiety reduce reaction rates in cross-coupling reactions .

-

Mitigation : Use of electron-rich ligands (e.g., SPhos) improves catalytic efficiency .

Amino Group Stability

Scientific Research Applications

Propyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(1,1’-biphenyl-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2-amino-thiophene-3-carboxylates with variable substituents at the 4-position. Key structural analogs include:

Structural Analogues

*Estimated formula based on structural analysis. †Calculated molecular weight assuming C₂₀H₁₉NO₂S.

Electronic and Steric Effects

- Biphenyl Substituent : The biphenyl group in the target compound introduces steric bulk and enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Its extended aromatic system facilitates π-π stacking, a critical feature in receptor-ligand interactions (e.g., oxytocin/vasopressin V1a antagonists, as seen in biphenyl-containing drug candidates ).

- However, it may also introduce steric hindrance, limiting binding in confined active sites.

- Ethoxyphenyl Substituent : The ethoxy group’s electron-donating nature increases electron density on the thiophene ring, which could stabilize charge-transfer interactions. Its moderate polarity may enhance solubility compared to biphenyl but reduce lipophilicity .

Biological Activity

Chemical Structure and Properties

Propyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a compound characterized by its unique structural features, including a biphenyl group and a thiophene ring. Its molecular formula is with a molecular weight of 337.44 g/mol. The compound is synthesized through the reaction of 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylic acid with propanol, typically under catalytic conditions to enhance yield and purity .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of derivatives similar to this compound. For instance, derivatives have shown effective minimum inhibitory concentrations (MICs) ranging from to against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These compounds also exhibited bactericidal effects in time-kill assays, indicating their potential as antimicrobial agents .

Anticancer Potential

The compound's biological activity extends to anticancer research. Thiophene derivatives have been noted for their ability to inhibit cancer cell proliferation. For example, studies involving related thiophene compounds have indicated that they can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves disruption of the cell cycle and initiation of apoptosis at the S phase, which is crucial for cancer treatment strategies .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets within cells. This includes binding to proteins and enzymes that regulate cellular processes. Understanding these interactions is vital for elucidating the compound's therapeutic potential in both antimicrobial and anticancer applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.22 - 0.25 | Effective against S. aureus |

| Tipepidine | Antitussive | Not specified | Contains thiophene nucleus |

| Tiquizium Bromide | Antispasmodic | Not specified | Contains thiophene nucleus |

| Timepidium Bromide | Antispasmodic | Not specified | Contains thiophene nucleus |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like ceftriaxone, showcasing their potential as alternative therapeutic agents in treating bacterial infections .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on MCF-7 cells revealed that treatment with thiophene derivatives led to significant reductions in cell viability and alterations in cell morphology. The observed IC50 values indicated that these compounds could effectively inhibit the growth of breast cancer cells, suggesting further exploration into their use as anticancer agents .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiophene cyclization | NaOEt/EtOH, 80°C, 6h | 60-75% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 50-65% |

Advanced: How can reaction yields be optimized for the biphenyl coupling step?

Methodological Answer:

Optimization requires addressing steric hindrance from the biphenyl group and electronic effects. Strategies include:

- Catalyst screening : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance Pd catalyst turnover .

- Solvent effects : Replace DMF with toluene/ethanol mixtures to reduce side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2h vs. 12h) while maintaining yields >70% .

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (1–5 mol%), and base strength (K₂CO₃ vs. Cs₂CO₃).

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H/¹³C NMR : Confirm amine (-NH₂, δ 5.2–5.8 ppm) and ester (-COOPr, δ 1.2–1.5 ppm) groups. Biphenyl protons appear as multiplets (δ 7.3–7.8 ppm) .

- X-ray crystallography : Resolve biphenyl planarity and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL for refinement .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 364.12 g/mol) .

Advanced: How to resolve discrepancies between calculated and observed NMR shifts?

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic processes. Solutions:

- DFT calculations : Use Gaussian or ORCA to simulate shifts in DMSO-d6 or CDCl₃, accounting for solvation .

- Variable-temperature NMR : Identify conformational exchange (e.g., biphenyl rotation) by observing line broadening at low temperatures.

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., aromatic protons) and confirm spatial proximity of substituents .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact (irritation category 2A) .

- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA limits (TWA: 5 mg/m³) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced: How to assess the compound’s stability under catalytic reaction conditions?

Methodological Answer:

- TGA/DSC : Measure decomposition onset (>200°C) and identify exothermic events .

- LC-MS monitoring : Detect degradation products (e.g., sulfoxides from thiophene oxidation) during reactions .

- Accelerated stability studies : Expose to UV light, humidity (40°C/75% RH), and acidic/basic media for 14 days.

Q. Table 2: Stability Data (Hypothetical)

| Condition | Degradation Products | Half-Life |

|---|---|---|

| UV light (254 nm) | Sulfoxide derivatives | 48h |

| 0.1M HCl | Hydrolyzed ester (carboxylic acid) | 12h |

Basic: What computational tools predict the compound’s electronic properties?

Methodological Answer:

- DFT (Gaussian) : Calculate HOMO/LUMO energies to assess redox behavior (e.g., HOMO = -5.2 eV for charge-transfer applications) .

- Molecular docking (AutoDock) : Model interactions with biological targets (e.g., kinase inhibitors) .

Advanced: How to address crystallographic twinning in X-ray data?

Methodological Answer:

- SHELXD : Perform twin law detection (e.g., two-fold rotation) and refine using HKLF5 format in SHELXL .

- Data merging : Apply scaling algorithms (e.g., SCALA) to deconvolute overlapping reflections.

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve redundancy .

Basic: What are the ecotoxicological considerations for waste disposal?

Methodological Answer:

- Biodegradation assays : Use OECD 301F to measure 28-day mineralization in activated sludge (<10% indicates persistence) .

- Algae toxicity (OECD 201) : EC₅₀ > 100 mg/L suggests low acute aquatic toxicity .

Advanced: How to design SAR studies for biphenyl-thiophene derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.